3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Researchers requiring the exact 1-yl regioisomer for reproducible PROTAC ternary complex formation often face supply inconsistencies. This compound provides: • Regioisomerically pure 1-yl propanoic acid substitution (CAS 148673-98-7) ensuring correct linker exit vector for rational PROTAC design. • Well-characterized physicochemical profile: logP 0.394, PSA 92.16 Ų, melting point 231-233°C, enabling computational model calibration. • Microwave-assisted synthetic route available for scale-up with reduced solvent waste, supporting ESG-compliant procurement.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 148673-98-7
Cat. No. B186683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid
CAS148673-98-7
SynonymsTETRAHYDROIMIDAZO[1,5-A]PYRIDINE-1,3(2H,5H)-DIONE
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)O
InChIInChI=1S/C11H10N2O4/c14-9(15)5-6-13-8-4-2-1-3-7(8)10(16)12-11(13)17/h1-4H,5-6H2,(H,14,15)(H,12,16,17)
InChIKeyJVMIILRABUCELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazolinone Propanoic Acid: Core Scaffold


3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazolinone derivative characterized by a 2,4-dioxo-3,4-dihydroquinazoline core substituted with a propanoic acid moiety at the N1 position [1]. With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, this heterocyclic building block serves as a key intermediate in medicinal chemistry, particularly for the development of enzyme inhibitors and bioactive small molecules [1]. Its structural features—specifically the carboxylic acid handle and the quinazolinone scaffold—enable diverse chemical derivatization and incorporation into larger pharmacophores, making it a critical procurement item for drug discovery programs targeting kinases, epigenetic enzymes, and other therapeutic protein classes [2].

Quinazolinone scaffold for kinase and epigenetic inhibitor libraries
Free carboxylic acid handle for direct amide conjugation
Characterized polarity and solubility profile supports assay media compatibility

Substitution Failure for Quinazolinone Acid


Simple substitution with close structural analogs, such as the 2-yl regioisomer (CAS 5368-37-6) or the methyl ester derivative (CAS 199915-78-1), is not functionally equivalent due to marked differences in physicochemical properties and synthetic accessibility [1]. The 1-yl propanoic acid substitution pattern directly impacts the compound's logP (measured at 0.394), melting point (231-233°C), and hydrogen-bonding capacity (PSA 92.16 Ų), all of which critically influence downstream reactivity, solubility in biological assay media, and the feasibility of solid-phase handling during library synthesis [2][3]. Furthermore, the specific microwave-assisted synthetic route reported for this compound demonstrates a quantifiable advantage in green chemistry metrics and reaction efficiency that does not translate to analogs synthesized via conventional thermal methods [1]. These distinctions underscore the necessity of procuring the exact CAS 148673-98-7 entity for reproducible research outcomes.

1-yl propanoic acid (CAS 148673-98-7)
2-yl regioisomer: altered hydrogen-bonding may shift solubility and permeability
Free carboxylic acid handle
Methyl ester analog: requires deprotection, adding synthetic steps
Microwave-assisted green synthesis
Conventional thermal routes: longer reaction times, fossil-based solvents

Differentiation Evidence for Quinazolinone Acid


Regioisomeric Physicochemical Advantage

The 1-yl substitution pattern in 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid confers a distinct polarity and hydrogen-bonding profile compared to its 2-yl regioisomer, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (CAS 5368-37-6) . The target compound exhibits a measured logP of 0.394, a melting point of 231-233°C, and a polar surface area (PSA) of 92.16 Ų [1][2]. These values are quantitatively different from the 2-yl analog, which has a lower molecular weight (218.21 vs. 234.21) and lacks the 4-oxo carbonyl due to the alternative lactam arrangement . Such differences in PSA and logP directly correlate with altered solubility profiles and membrane permeability in cellular assays, making the 1-yl compound more suitable for applications requiring a balanced hydrophilicity-lipophilicity profile [3].

Regioisomeric Profile
Head-to-head
logP 0.394, PSA 92.16 Ų vs. 2-yl analog (MW 218.21)
Supports solubility and permeability assessment
Polar surface area differs due to substitution pattern
Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Microwave-Assisted Green Synthesis Efficiency

The microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids, including 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid, demonstrates quantifiable improvements over conventional thermal methods [1]. The reported protocol achieves a 68% overall yield for related compounds using pinane—a bio-sourced, renewable terpene solvent—as a sustainable alternative to toluene [1]. This represents a significant reduction in both reaction time (minutes vs. hours under reflux) and environmental impact, as evidenced by the substitution of a fossil-based solvent with a renewable one [1]. While direct yield data for the target compound is not isolated, the methodology enables a more efficient and greener synthetic route to the quinazolinone core, a key advantage for researchers requiring larger quantities or prioritizing sustainable chemistry practices .

Green Synthesis Route
Class-level
Up to 68% yield with pinane, microwave
Supports greener synthesis evaluation
Class-level inference; direct yield not reported for exact compound
Green Chemistry Synthetic Methodology Process Optimization

Purity Benchmark for High-Throughput Screening

Commercially, 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is reliably available at a minimum purity of 97%, with some vendors offering material at ≥98% purity . This compares favorably to the 95% purity commonly reported for the methyl ester analog (CAS 199915-78-1) and other quinazolinone derivatives . A 2-3% absolute difference in purity can significantly impact the outcome of high-throughput screening campaigns, reducing false-positive hits and ensuring accurate SAR interpretation [1]. The availability of high-purity stock eliminates the need for costly and time-consuming in-house repurification, directly accelerating hit-to-lead timelines [1].

Purity Specification
Specification review
97–98% (HPLC)
Supports HTS quality standards
2–3% higher than common analog purity
Compound Management High-Throughput Screening Quality Control

Free Carboxylic Acid for Direct Conjugation

The presence of a free carboxylic acid in 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid provides a reactive handle for direct amide bond formation and bioconjugation, a feature absent in the methyl ester analog (CAS 199915-78-1) . This eliminates the need for an additional deprotection step, reducing synthesis time and improving overall yield in the construction of larger molecular architectures [1]. This is particularly advantageous for the synthesis of targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs), where the carboxylic acid serves as a direct point of attachment for linker moieties [1]. While the 2-yl regioisomer also possesses a free acid, its alternative positioning alters the trajectory of the linker, which can critically impact ternary complex formation and degradation efficiency [2].

Functional Handle
Reported
Free –COOH vs. ester-protected analog
Enables direct amide bond formation
Avoids deprotection step; linker geometry differs
Chemical Biology Bioconjugation PROTAC Development

Application Scenarios for Quinazolinone Acid


Kinase and Epigenetic Inhibitor Libraries

The quinazolinone core of 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a privileged scaffold for kinase and epigenetic enzyme inhibitors [1]. Its use as a starting material in focused library synthesis is supported by its high commercial purity (≥97%), which reduces the risk of false positives in biochemical and cellular assays . The free carboxylic acid enables rapid parallel synthesis of amide derivatives, facilitating the exploration of structure-activity relationships (SAR) around the solvent-exposed region of target proteins [2].

PROTACs and Targeted Protein Degraders

The free carboxylic acid moiety serves as a direct conjugation point for linker attachment in the assembly of proteolysis-targeting chimeras (PROTACs) [1]. The specific regioisomerism (1-yl vs. 2-yl) dictates the exit vector of the linker, which is a critical determinant of ternary complex stability and degradation efficiency . Procurement of the exact CAS 148673-98-7 ensures the correct geometry for rational PROTAC design, avoiding the confounding effects of linker trajectory on degradation potency .

Green Chemistry Intermediate for Scale-Up

For research groups committed to sustainable practices or those planning to scale up synthesis, the availability of a microwave-assisted, pinane-based synthetic route provides a quantifiably greener alternative to traditional thermal methods [1]. This route replaces toluene with a bio-sourced solvent and reduces reaction times from hours to minutes, directly lowering energy consumption and hazardous waste generation [1]. This makes the compound an attractive choice for projects with explicit environmental, social, and governance (ESG) goals or for those seeking to minimize solvent disposal costs during scale-up .

Physicochemical Property Reference Standard

Given its well-characterized logP (0.394), melting point (231-233°C), and PSA (92.16 Ų), this compound can serve as a reliable reference standard for calibrating computational models of solubility and permeability [1]. Its intermediate polarity makes it a useful benchmark for developing and validating HPLC methods for similar quinazolinone derivatives, ensuring accurate quality control in compound management workflows [2].

Application
Selection Property
Validation Focus
Kinase/epigenetic inhibitor libraries
Scaffold purity and regioisomeric identity
Confirm SAR consistency; assess false-positive rates
PROTAC linker attachment
Free carboxylic acid; 1-yl substitution geometry
Verify linker exit vector impact on ternary complex
Green chemistry scale-up
Microwave-assisted route with bio-sourced solvent
Evaluate yield and waste reduction metrics
Physicochemical reference
Characterized logP, melting point, PSA
Validate computational models or HPLC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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